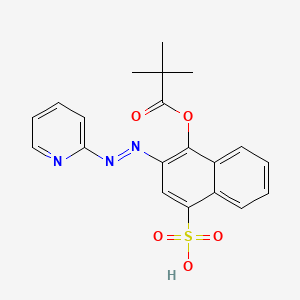

2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate

説明

2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate is an azo compound characterized by a pyridylazo group, a sulphonic acid substituent at the 4-position of the naphthalene ring, and a pivalate (2,2-dimethylpropanoate) ester. This structure confers unique physicochemical properties:

- Azo Group: Facilitates metal chelation via the pyridyl and azo nitrogen atoms, enabling applications in spectrophotometric analysis .

- Sulpho Group: Enhances water solubility compared to non-sulfonated analogs, making it suitable for aqueous-phase reactions .

- Pivalate Ester: Introduces steric hindrance, improving hydrolytic stability compared to smaller esters (e.g., methyl or ethyl) .

The compound is primarily used in analytical chemistry for metal ion detection and in biomedical research as a stable enzyme inhibitor scaffold.

特性

CAS番号 |

94006-36-7 |

|---|---|

分子式 |

C20H19N3O5S |

分子量 |

413.4 g/mol |

IUPAC名 |

4-(2,2-dimethylpropanoyloxy)-3-(pyridin-2-yldiazenyl)naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C20H19N3O5S/c1-20(2,3)19(24)28-18-14-9-5-4-8-13(14)16(29(25,26)27)12-15(18)22-23-17-10-6-7-11-21-17/h4-12H,1-3H3,(H,25,26,27) |

InChIキー |

AIOACQSIUYJNGF-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C(=O)OC1=C(C=C(C2=CC=CC=C21)S(=O)(=O)O)N=NC3=CC=CC=N3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate typically involves the diazotization of 2-aminopyridine followed by coupling with 4-sulpho-1-naphthol. The reaction is carried out in an acidic medium, usually hydrochloric acid, to facilitate the formation of the diazonium salt. The diazonium salt is then reacted with 4-sulpho-1-naphthol in the presence of a base, such as sodium hydroxide, to form the desired azo compound. The final step involves the esterification of the sulpho group with pivalic acid to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

化学反応の分析

Types of Reactions

2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulpho group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are typically used.

Substitution: Nucleophiles like amines and thiols can react with the sulpho group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrazo and amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the detection and quantification of metal ions in complexometric titrations and spectrophotometric analyses.

Biology: Employed in the study of enzyme activities and metal ion interactions in biological systems.

Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent due to its ability to bind metal ions.

Industry: Utilized in the development of sensors and analytical devices for environmental monitoring and quality control.

作用機序

The mechanism of action of 2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate involves its ability to form stable complexes with metal ions. The pyridyl and sulpho groups act as ligands, coordinating with metal ions to form chelates. This coordination alters the electronic properties of the metal ions, making them detectable by various analytical techniques. The compound’s ability to form stable complexes is crucial for its applications in analytical chemistry and environmental monitoring.

類似化合物との比較

Structural Analogs and Key Modifications

The following table summarizes critical differences between 2-(2-pyridylazo)-4-sulpho-1-naphthyl pivalate and its analogs:

Key Comparative Findings

Solubility

- This property is critical for applications in biological buffers or environmental samples .

- The pivalate ester introduces lipophilicity, enabling dual solubility in organic-aqueous mixed solvents, unlike 4-(p-phenylazo sulfonic acid)-1-naphthol, which is strictly water-soluble .

Stability

- The pivalate ester’s bulky tert-butyl groups reduce hydrolysis rates by steric shielding, a notable advantage over methyl or ethyl esters in enzyme inhibitor scaffolds (e.g., neutrophil elastase inhibitors) .

- In contrast, PAR and PAN lack ester groups, making them less stable in alkaline or enzymatic environments .

Metal Binding and Selectivity

- PAN and PAR exhibit broad metal affinity but low selectivity. The target compound’s sulpho group may enhance selectivity for transition metals like Ni²⁺ and Pd²⁺ through electrostatic interactions, though detailed selectivity studies are pending .

- 4-(p-Phenylazo sulfonic acid)-1-naphthol shows high Cu²⁺ specificity due to its planar phenylazo structure, but its lack of a pyridyl group limits versatility .

生物活性

2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate, commonly referred to as a pyridylazo compound, is a synthetic chemical known for its applications in various fields, particularly in analytical chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridylazo group linked to a sulfonated naphthalene derivative. This configuration contributes to its unique reactivity and interaction with biological molecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Chelation : The compound can chelate metal ions, which is significant in biochemical processes. This property allows it to interact with various metal-dependent enzymes and proteins.

- Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions.

Antioxidant Properties

A study demonstrated the ability of this compound to scavenge free radicals, indicating its potential as an antioxidant agent. The compound showed a significant reduction in oxidative stress markers in vitro, suggesting protective effects against cellular damage.

Enzyme Interaction

Research has indicated that this compound can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, necessitating caution in therapeutic applications.

Case Study 1: Anticancer Activity

In a controlled study involving cancer cell lines, this compound exhibited cytotoxic effects. The mechanism was linked to its ability to induce apoptosis in malignant cells while sparing normal cells. The findings suggest potential applications in cancer therapy.

Case Study 2: Toxicological Assessment

A toxicological assessment revealed that high concentrations of the compound could lead to cytotoxicity and genotoxicity in human cell lines. These results underscore the importance of dosage regulation when considering therapeutic uses.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate?

- Methodological Answer : The synthesis typically involves azo coupling between pyridylazo derivatives and sulphonated naphthol precursors under controlled pH (e.g., 6–8) and temperature (25–40°C). Post-synthesis, purification via recrystallization or column chromatography (using silica gel and ethyl acetate/methanol gradients) is recommended. Reaction monitoring with TLC or HPLC ensures intermediate purity. Computational reaction path searches (e.g., quantum chemical calculations) can optimize stepwise efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of -/-NMR to confirm aromatic and azo-group proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight. FT-IR identifies sulfonate (S-O, ~1200 cm) and pivalate ester (C=O, ~1730 cm) groups. UV-Vis spectroscopy ( 450–550 nm) quantifies azo-chromophore stability. Cross-reference spectral data with NIST Chemistry WebBook for validation .

Q. How can researchers detect trace impurities in this compound during quality control?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) and UV detection at 254 nm. Compare retention times against USP-certified standards (e.g., 1-(2-Pyridylazo)-2-naphthol). For metal impurities, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Advanced Research Questions

Q. What experimental design strategies optimize reaction yields for this compound?

- Methodological Answer : Apply factorial design (e.g., 2 factorial) to test variables like pH, temperature, and reactant molar ratios. Use response surface methodology (RSM) to identify optimal conditions. Integrate computational tools (e.g., COMSOL Multiphysics) for virtual screening of reaction parameters, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in spectroscopic data across studies?

- Methodological Answer : Systematically validate instrumentation calibration using certified reference materials. Replicate experiments under standardized conditions (e.g., solvent, concentration). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess methodological rigor. Cross-validate results with multiple techniques (e.g., XRD for crystallinity, NMR for structural confirmation) .

Q. What methodologies assess the compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies using factorial design to test pH (3–9), temperature (4–60°C), and light exposure. Monitor degradation via HPLC-UV and kinetic modeling (e.g., Arrhenius equation for temperature dependence). For hydrolytic stability, track ester bond cleavage using -NMR .

Q. How can researchers investigate the complexation behavior of this compound with metal ions?

- Methodological Answer : Perform spectrophotometric titration (UV-Vis) with transition metals (e.g., Fe, Cu) to determine stoichiometry and binding constants. Complement with DFT calculations to model electronic interactions. Validate complexes using ESI-MS and cyclic voltammetry .

Q. What ethical and safety protocols are critical when handling hazardous intermediates during synthesis?

- Methodological Answer : Implement waste segregation for sulfonate and azo-containing byproducts. Use fume hoods for volatile intermediates (e.g., pyridyl derivatives). Partner with certified waste management services for disposal. Document procedures using the PICO framework (Population, Intervention, Comparison, Outcome) to ensure compliance with institutional safety guidelines .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。